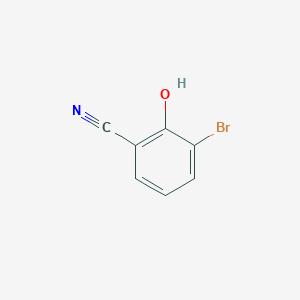

3-Bromo-2-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499460 | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-28-4 | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Hydroxybenzonitrile and Its Analogs

Chemo- and Regioselective Synthetic Routes

The arrangement of the hydroxyl, bromo, and cyano groups on the benzene (B151609) ring in 3-bromo-2-hydroxybenzonitrile presents a significant synthetic challenge due to the competing directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Consequently, the development of chemo- and regioselective synthetic routes is paramount for the efficient synthesis of the desired isomer.

Electrophilic Aromatic Bromination of 2-Hydroxybenzonitrile (B42573) and Related Precursors

One of the primary routes to this compound involves the direct bromination of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This approach is an example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The key challenge in the electrophilic bromination of 2-hydroxybenzonitrile is controlling the position of the incoming bromine atom. The hydroxyl group strongly directs electrophilic attack to the positions ortho and para to it (the 4- and 6-positions), while the nitrile group directs to the meta-position (the 3- and 5-positions). Since the hydroxyl group is a more powerful activating group, substitution is expected to occur predominantly at the positions it directs.

In a related precursor, 3-hydroxybenzonitrile, electrophilic aromatic bromination with N-bromosuccinimide (NBS) in acetonitrile (B52724) results in a mixture of isomers. The major product is 2-bromo-5-hydroxybenzonitrile (B120245) (73% yield), where bromination occurs para to the hydroxyl group, and a minor product is 2-bromo-3-hydroxybenzonitrile (B1289251) (18% yield), resulting from ortho-bromination to the hydroxyl group. smolecule.com This demonstrates the strong directing influence of the hydroxyl group. Theoretical analyses suggest that the positive charge in the reaction intermediate is preferentially developed at the position para to the hydroxyl group, explaining the predominance of the corresponding isomer. smolecule.com

For the synthesis of this compound from 2-hydroxybenzonitrile, the hydroxyl group's ortho-directing influence would favor substitution at the 6-position, while its para-directing influence would favor the 4-position. The nitrile group's meta-directing influence would favor the 3- and 5-positions. The formation of the 3-bromo isomer is therefore a result of the nitrile group's directing effect. The careful selection of brominating agents and reaction conditions is crucial to favor this less electronically favored product.

Table 1: Regioselectivity in the Bromination of Hydroxybenzonitrile Isomers

| Starting Material | Brominating Agent | Solvent | Product(s) | Yield(s) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxybenzonitrile | N-Bromosuccinimide | Acetonitrile | 2-Bromo-5-hydroxybenzonitrile | 73% | smolecule.com |

This table illustrates the product distribution in the bromination of a related isomer, highlighting the challenges in controlling regioselectivity.

The electrophilic aromatic substitution mechanism for the bromination of phenols generally proceeds through a two-step process. rsc.org First, the electrophile (a source of Br+) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.org The formation of this intermediate is typically the rate-determining step. nih.gov In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product. rsc.org

The stability of the arenium ion is a key factor in determining the regioselectivity of the reaction. For substituted benzenes like 2-hydroxybenzonitrile, the substituents can stabilize or destabilize the positive charge of the arenium ion through resonance and inductive effects. The hydroxyl group, being an activating group, can donate a lone pair of electrons to the ring, which delocalizes the positive charge and stabilizes the arenium ion when the attack is at the ortho or para positions. organicchemistrytutor.comyoutube.com Conversely, the electron-withdrawing nitrile group destabilizes the arenium ion, particularly when the attack is at the ortho or para positions, and thus directs incoming electrophiles to the meta position where this destabilization is minimized. organicchemistrytutor.com The final product distribution is a reflection of the relative stabilities of the possible arenium ion intermediates.

Cyanation Reactions for Benzonitrile (B105546) Moiety Formation

An alternative and often more regioselective approach to this compound involves the introduction of the cyano group onto a pre-brominated phenolic substrate. This can be achieved through several methods, including the cyanation of an aryl halide or the conversion of a salicylaldoxime.

This strategy involves the substitution of a halogen atom on a brominated phenol (B47542) with a cyanide group. A suitable precursor for this compound would be 2,6-dibromophenol. The cyanation of aryl halides is often accomplished using transition metal catalysis, with palladium and nickel being the most common catalysts. mdpi.comnih.govrsc.orgresearchgate.netsemanticscholar.orgorganic-chemistry.orgresearchgate.net

These reactions typically employ a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), zinc cyanide (Zn(CN)2), or cyanogen (B1215507) bromide (BrCN), in the presence of a palladium or nickel complex with appropriate ligands. mdpi.comnih.govnih.govnih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide ion. nih.gov

Table 2: Examples of Nickel- and Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Catalyst System | Cyanide Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides/Bromides | Palladacycle Precatalyst / Ligand | K4[Fe(CN)6]·3H2O | Dioxane/Water | 100-120 °C | Good to Excellent | nih.gov |

| Aryl Halides | NiCl2·1,10-phen | BrCN | Dioxane | 50 °C | Moderate to Good | nih.gov |

This table provides an overview of catalyst systems and conditions for the cyanation of aryl halides, which are applicable to the synthesis of this compound from a suitable brominated precursor.

A highly efficient method for the synthesis of 2-hydroxybenzonitriles is the dehydration of the corresponding salicylaldoximes. For the synthesis of this compound, the required precursor is (E)-3-bromo-2-hydroxybenzaldehyde oxime. sci-hub.senih.gov This oxime can be prepared from 3-bromo-2-hydroxybenzaldehyde. nih.gov

The dehydration of aldoximes to nitriles can be achieved using a variety of reagents and catalysts. rsc.orgnih.govnih.govorganic-chemistry.orgasianpubs.org These methods often involve the conversion of the hydroxyl group of the oxime into a good leaving group, followed by elimination to form the nitrile. One-pot procedures, where the aldehyde is converted directly to the nitrile without isolation of the intermediate oxime, are particularly advantageous for their operational simplicity and efficiency. asianpubs.org For example, various aldehydes can be converted to their corresponding nitriles in high yields by heating with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate (B86663) in DMF. asianpubs.org

Table 3: One-Pot Synthesis of Nitriles from Aldehydes via Aldoxime Dehydration

| Aldehyde | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various Aromatic and Aliphatic Aldehydes | Anhydrous Ferrous Sulfate / Hydroxylamine HCl | DMF | Reflux | 80-95% | asianpubs.org |

| Various Aldehydes | Polyvinylpyrrolidone–thionyl chloride complex | Not specified | Mild | High | rsc.org |

This table showcases various reagents and conditions for the one-pot conversion of aldehydes to nitriles, a key step in the synthesis of this compound from its corresponding salicylaldehyde (B1680747) precursor.

Green Chemistry Approaches in Benzonitrile Synthesis utilizing Ionic Liquids

Traditional methods for synthesizing benzonitriles often involve harsh conditions, corrosive acids, and metal salt catalysts that require complex separation processes. In contrast, green chemistry approaches aim to mitigate these issues. A novel, environmentally friendly route for benzonitrile synthesis utilizes ionic liquids that serve multiple functions.

One such approach employs hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄), as a substitute for the commonly used hydroxylamine hydrochloride. This method is paired with the ionic liquid [HSO₃-b-Py]·HSO₄, which acts as a co-solvent, catalyst, and phase-separation agent. This multifunctional role eliminates the need for additional metal salt catalysts and simplifies product recovery. The reaction between an aldehyde and the hydroxylamine salt in this system proceeds efficiently. Upon completion, the reaction mixture spontaneously separates into an organic phase containing the product and an aqueous phase containing the ionic liquid, which can be easily recovered and recycled. This process has demonstrated high efficacy, achieving 100% conversion and yield for benzonitrile synthesis from benzaldehyde (B42025) under optimized conditions. This methodology is applicable to a wide range of aromatic, heteroaromatic, and aliphatic nitriles, offering a significant improvement in sustainability over conventional methods.

| Parameter | Condition/Reagent | Role/Outcome |

|---|---|---|

| Hydroxylamine Source | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | Alternative to corrosive hydroxylamine hydrochloride. |

| Ionic Liquid | [HSO₃-b-Py]·HSO₄ | Acts as co-solvent, catalyst, and phase separator. |

| Key Advantage | Eliminates the need for metal salt catalysts and simplifies separation. | |

| Reaction Conditions | 120 °C for 2 hours | Achieves 100% benzaldehyde conversion and 100% benzonitrile yield. |

| Recyclability | Ionic liquid is easily recovered by phase separation and can be reused directly. |

Synthesis of Structurally Related Analogs and Derivatives

The chemical scaffold of this compound allows for extensive modification at its three primary functional sites: the hydroxyl group, the nitrile group, and the aromatic ring. These modifications enable the synthesis of a diverse library of analogs and derivatives for various applications.

The phenolic hydroxyl group is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of substitution reactions, most notably etherification. rsc.org By reacting this compound with an alkyl halide under basic conditions (the Williamson ether synthesis), the corresponding alkoxybenzonitrile can be formed. This functionalization alters the compound's polarity, solubility, and hydrogen-bonding capabilities. While direct C–H functionalization of the aromatic ring is a major area of research, the inherent reactivity of the hydroxyl group often makes it the primary site of reaction unless it is protected. nih.gov

The nitrile group is a versatile functional group that can be transformed into a range of other moieties. researchgate.netwikipedia.org Common modifications include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to an amide (3-Bromo-2-hydroxybenzamide) and subsequently to a carboxylic acid (3-Bromo-2-hydroxybenzoic acid). researchgate.netacs.org

Reduction: The nitrile group can be reduced to a primary amine (e.g., using lithium aluminum hydride) or an aldehyde (via the Stephen aldehyde synthesis), providing entry points to a different set of derivatives. researchgate.netwikipedia.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. researchgate.net

These transformations are fundamental in medicinal chemistry, where the cyano group is often used as a precursor to amines, amides, or carboxylic acids, which can act as key pharmacophores. researchgate.net

The aromatic ring of this compound can be further halogenated to produce poly-halogenated derivatives. The directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups, along with the existing bromine atom, influence the position of subsequent substitutions. byjus.com

Iodination: Phenols are highly activated aromatic compounds that can be readily iodinated. manac-inc.co.jp The reaction typically proceeds via electrophilic substitution, often using elemental iodine with a mild base or an oxidizing agent to form the active iodinating species. manac-inc.co.jporganic-chemistry.org For phenols, iodination occurs preferentially at the positions ortho and para to the hydroxyl group. manac-inc.co.jpdtu.dkdtu.dk

Fluorination: The synthesis of fluorinated hydroxybenzonitriles often involves multi-step processes starting from fluorinated precursors, such as the bromination of a fluorophenol followed by a bromine-cyan exchange using a reagent like copper(I) cyanide. fluoromart.comgoogle.com Direct C-H fluorination can also be achieved using specialized reagents, with the hydroxyl group potentially directing the substitution. rsc.org

This compound is a valuable precursor for synthesizing more complex, fused heterocyclic systems.

Benzoxazoles: Benzoxazoles are important heterocyclic motifs in medicinal chemistry. nih.gov A common synthetic route involves the condensation of a 2-aminophenol (B121084) with compounds like aldehydes or carboxylic acids. organic-chemistry.orgresearchgate.net While not a direct reaction of this compound, its derivatives, such as the corresponding aldehyde or carboxylic acid, could serve as key intermediates in benzoxazole (B165842) synthesis. Another strategy involves the intramolecular cyclization of ortho-haloanilides, often catalyzed by copper. organic-chemistry.org A solid-phase synthesis method has also been developed using 3-nitrotyrosine (B3424624) as a scaffold, which is converted to an amino ester and then cyclized to form the benzoxazole ring. researchgate.netnih.gov

Hydrazones: Hydrazones are typically synthesized by the condensation reaction of a hydrazide with an aldehyde or ketone. nih.govnih.gov Therefore, to form a hydrazone from this compound, the nitrile group would first need to be converted into a carbonyl group (aldehyde or ketone). For instance, reduction of the nitrile to an aldehyde followed by reaction with a suitable hydrazide (e.g., 2-pyridinecarboxylic acid hydrazide) would yield the corresponding hydrazone. researchgate.net This transformation incorporates the core structure into a larger, often biologically active, hydrazone scaffold.

Catalytic Strategies in the Synthesis of this compound

Various catalytic strategies can be employed to synthesize this compound and its analogs, enhancing reaction efficiency and selectivity. mit.edunih.govresearchgate.net Key synthetic pathways include the cyanation of o-bromophenol or the conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime. nih.govresearchgate.net

Modern catalytic approaches focus on improving these transformations:

Ionic Liquid Catalysis: As discussed in the green chemistry section, certain ionic liquids can function as catalysts, promoting the conversion of aldehydes to nitriles while also simplifying the process.

Copper-Catalyzed Reactions: Copper catalysts are widely used in the synthesis of benzoxazoles from ortho-haloanilides and in the cyanation of aryl halides (Rosenmund-von Braun reaction), which could be applied to precursors of this compound. google.comorganic-chemistry.org Copper(II) acetate (B1210297) has also been shown to be an effective catalyst for synthesizing N-alkyl substituted benzimidazoquinazolinones. nih.gov

Samarium Triflate: This reusable acid catalyst has been used for the efficient synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium, representing a mild and green catalytic approach. organic-chemistry.org

| Target Modification | Functional Group | General Method | Key Reagents/Catalysts |

|---|---|---|---|

| Etherification | Hydroxyl (-OH) | Williamson ether synthesis | Alkyl halide, Base |

| Hydrolysis | Nitrile (-CN) | Acid or base-catalyzed hydrolysis | H₃O⁺ or OH⁻ |

| Reduction | Nitrile (-CN) | Chemical reduction | LiAlH₄ (to amine), SnCl₂/HCl (to aldehyde) |

| Halogenation | Aromatic Ring (C-H) | Electrophilic aromatic substitution | I₂, N-halosuccinimides |

| Benzoxazole Formation | Scaffold | Condensation/Cyclization | o-Aminophenol, Aldehyde/Acid, Copper catalysts |

| Hydrazone Formation | Scaffold | Condensation (post-nitrile modification) | Hydrazide, Aldehyde/Ketone precursor |

Palladium-Catalyzed Cross-Coupling Reactions and Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methods are particularly valuable for the synthesis of this compound and its analogs.

One of the most direct applications of this chemistry is the palladium-catalyzed cyanation of aryl halides. This reaction allows for the introduction of a nitrile group onto an aromatic ring. For instance, a suitably protected 2,3-dibromophenol (B126400) could be selectively cyanated at the 3-position using a palladium catalyst. A significant advancement in this area is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic source of cyanide, which addresses the safety concerns associated with traditional cyanide salts like KCN or NaCN. The general catalytic cycle for palladium-catalyzed cyanation involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

The choice of palladium precursor and ligand is crucial for the success of these reactions. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The use of palladacycle precatalysts has also been shown to be highly effective, as they can generate the active Pd(0) species in situ. The selection of an appropriate phosphine (B1218219) ligand is critical to prevent catalyst deactivation by the cyanide ion, which can poison the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos and tBuXPhos, have demonstrated superior performance in these reactions by stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Beyond the synthesis of the parent compound, palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. The bromine atom serves as a versatile handle for various coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. For example, the Suzuki-Miyaura reaction of 2-bromobenzonitrile (B47965) with various boronic acids has been successfully demonstrated, indicating the feasibility of applying this methodology to this compound to synthesize a range of 3-aryl-2-hydroxybenzonitrile derivatives researchgate.net.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinylated arenes. This method could be employed to introduce alkenyl substituents at the 3-position of 2-hydroxybenzonitrile.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 3-alkynyl-2-hydroxybenzonitrile derivatives. The Sonogashira coupling is a powerful tool for the synthesis of conjugated enynes and arylalkynes organic-chemistry.orglibretexts.org.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions that could be applied to the synthesis and derivatization of this compound, based on reactions with analogous substrates.

| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Cyanation | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 85-95 |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-98 |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 75-90 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 60-80 | 80-95 |

Role of Metal-Organic Catalysts and Ligands

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. In the context of this compound synthesis, MOFs can play a significant role, particularly in cyanation reactions.

MOFs can be designed to incorporate catalytically active metal nodes or functionalized organic linkers. For instance, a MOF containing palladium or copper centers can act as a heterogeneous catalyst for the cyanation of aryl bromides. The porous structure of the MOF allows for the diffusion of reactants to the active sites, while the framework itself can provide a stable support for the catalytic species, preventing their aggregation and leaching. This often leads to enhanced catalyst stability and reusability compared to homogeneous systems.

A notable example is the microwave-assisted cyanation of an aryl bromide directly on a MOF. In this approach, a pre-synthesized MOF containing aryl bromide functionalities is subjected to a cyanation reaction. The use of microwave irradiation can significantly accelerate the reaction rate compared to conventional heating nih.gov. This demonstrates the potential of MOFs not only as catalysts but also as platforms for post-synthetic modification to introduce new functionalities.

The table below provides a hypothetical example of a MOF-catalyzed cyanation for the synthesis of a benzonitrile, illustrating the potential reaction conditions.

| Catalyst | Metal Center | Organic Linker | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd@UiO-66 | Palladium | 2-aminoterephthalic acid | K₄[Fe(CN)₆] | DMF | 120 | 24 | >90 |

| Cu-BTC | Copper | Benzene-1,3,5-tricarboxylic acid | CuCN | NMP | 150 (Microwave) | 1 | 85 |

Phase Transfer Catalysis in Benzonitrile Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is particularly well-suited for the synthesis of benzonitriles from aryl halides using an inorganic cyanide salt, which is soluble in water but not in the organic solvent that dissolves the aryl halide.

In a typical PTC system for the cyanation of an aryl bromide, the aryl bromide is dissolved in a nonpolar organic solvent (e.g., toluene), and the cyanide source (e.g., NaCN or KCN) is dissolved in water. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is added to the biphasic mixture. The lipophilic cation of the phase transfer catalyst pairs with the cyanide anion in the aqueous phase and transports it into the organic phase. In the organic phase, the "naked" and highly reactive cyanide anion can then react with the aryl bromide in a nucleophilic aromatic substitution reaction to form the benzonitrile. The catalyst cation then returns to the aqueous phase to repeat the cycle.

The use of PTC offers several advantages for benzonitrile synthesis:

Mild Reaction Conditions: PTC reactions can often be carried out at lower temperatures compared to traditional methods.

Use of Inexpensive Reagents: It allows for the use of inexpensive and readily available inorganic cyanide salts.

Simplified Workup: The product is isolated from the organic phase, simplifying the purification process.

Green Chemistry: The use of water as a solvent and the potential for catalyst recycling contribute to a more environmentally friendly process.

The efficiency of a PTC reaction is influenced by several factors, including the choice of phase transfer catalyst, the organic solvent, the concentration of the reactants, and the stirring speed, which affects the interfacial area between the two phases.

The following table illustrates typical reaction conditions for the phase transfer-catalyzed cyanation of an aryl bromide.

| Aryl Bromide | Cyanide Source | Phase Transfer Catalyst | Organic Solvent | Aqueous Phase | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | NaCN | Tetrabutylammonium Bromide (TBAB) | Toluene | Water | 100 | 90 |

| 1-Bromo-4-nitrobenzene | KCN | Aliquat 336 | Chlorobenzene | Water | 90 | 95 |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Hydroxybenzonitrile

Reactivity of the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for synthetic modification, primarily acting as a leaving group in substitution and coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com Unlike SN2 reactions, the SNAr mechanism is viable at an sp2-hybridized carbon center of an aromatic ring. youtube.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom on 3-bromo-2-hydroxybenzonitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the palladium catalyst. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgyoutube.com For this compound, this reaction allows for the substitution of the bromine atom with a wide variety of alkyl, alkenyl, or aryl groups. princeton.edu The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly efficient for the synthesis of substituted alkynes. The bromine atom of this compound can be readily coupled with various terminal alkynes under Sonogashira conditions, providing a direct route to 3-alkynyl-2-hydroxybenzonitrile derivatives. The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.orgucsb.edu

| Reaction Name | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic Acid) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Aryl-R |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd Catalyst, Cu(I) Co-catalyst (e.g., CuI), Amine Base | Aryl-C≡C-R |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is nucleophilic and weakly acidic, allowing it to participate in a variety of reactions.

O-Alkylation and O-Acylation Reactions

The hydrogen of the hydroxyl group can be replaced by an alkyl or acyl group through O-alkylation and O-acylation, respectively.

O-Alkylation: This reaction typically involves deprotonating the hydroxyl group with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.

O-Acylation: Phenols react with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270), to form esters. This reaction converts the hydroxyl group into an ester functionality.

These reactions provide a straightforward method for protecting the hydroxyl group or for modifying the compound's properties.

Oxidation Pathways

Phenols can be oxidized, though the reactions can sometimes lead to complex mixtures. Strong oxidizing agents can convert phenols into quinones. The presence of the electron-withdrawing nitrile and bromine groups can influence the oxidation potential of the phenolic ring. However, specific oxidation pathways for the hydroxyl group in this compound are not extensively detailed and may be complicated by the presence of the other reactive groups.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom. pressbooks.pub This allows it to undergo nucleophilic addition reactions, similar to a carbonyl group. chemistrysteps.comlumenlearning.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. pressbooks.publumenlearning.com In acidic conditions, the nitrile nitrogen is first protonated to activate the carbon for attack by water. chemistrysteps.comlumenlearning.com Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. pressbooks.publibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. pressbooks.publibretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst (such as Raney nickel, platinum, or palladium) is another widely used method for nitrile reduction. wikipedia.orgchemguide.co.uk

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. pressbooks.pubchemistrysteps.com The initial addition forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. pressbooks.publibretexts.org This reaction provides a valuable method for forming new carbon-carbon bonds and synthesizing ketones. pressbooks.pub

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Hydrolysis (Acidic or Basic) | H3O+ or OH-, H2O | Amide | Carboxylic Acid |

| Reduction | 1) LiAlH4, 2) H2O or H2/Metal Catalyst | Imine | Primary Amine |

| Addition of Grignard Reagent | 1) R-MgX, 2) H3O+ | Imine Anion | Ketone |

Advanced Mechanistic Studies and Reaction Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic applications.

Spectroscopic methods are indispensable tools for elucidating the mechanisms of the reactions described above. By monitoring the reaction progress and identifying intermediates, a detailed picture of the reaction pathway can be constructed.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for tracking the functional group transformations of the nitrile group. The strong, sharp absorption of the C≡N triple bond (typically around 2220-2260 cm⁻¹) would disappear and be replaced by other characteristic peaks during a reaction. For example, in hydrolysis, the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would indicate the formation of the carboxylic acid. In reduction, the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would signal the formation of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful for structural elucidation of reactants, intermediates, and products. Changes in the chemical shifts of the aromatic protons and carbons, as well as the appearance of new signals (e.g., the -CH₂- protons in the reduced amine product), provide detailed information about the structural changes occurring during the reaction. In situ NMR spectroscopy can be used to monitor the concentration of species over time, providing kinetic data.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of products and intermediates. By coupling a reaction vessel to a mass spectrometer, it is possible to detect short-lived intermediates and gain insight into the reaction mechanism.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. princeton.eduwikipedia.orglibretexts.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD for hydrogen/deuterium substitution). wikipedia.org

Secondary kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken, can also provide valuable information about the transition state structure. wikipedia.orglibretexts.org For instance, in the nucleophilic addition to the nitrile, changing the hybridization of the nitrile carbon from sp to sp² in the transition state could be probed by substituting atoms on the benzene (B151609) ring and observing small changes in the reaction rate. wikipedia.org This type of analysis helps to build a more complete picture of the transition state's geometry and electronic structure. youtube.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional correlation experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the specific substitution pattern of the aromatic ring.

The ¹H NMR spectrum of 3-Bromo-2-hydroxybenzonitrile is expected to display distinct signals for the three aromatic protons and the single hydroxyl proton. The aromatic region would feature three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (doublets, triplets) are dictated by their position relative to the electron-withdrawing nitrile and bromine groups and the electron-donating hydroxyl group. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the nitrile group. The carbons directly attached to the electronegative bromine, oxygen, and nitrile functionalities (C-Br, C-OH, C-CN) would exhibit characteristic downfield shifts. The remaining aromatic carbons can be assigned based on established substituent effects and through correlation with the proton spectrum. While specific experimental data is not detailed here, commercial suppliers confirm the compound's structure via NMR.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring, allowing for the mapping of their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each aromatic carbon that bears a proton.

NMR spectroscopy is exceptionally effective at distinguishing between regioisomers, such as this compound and its isomer 5-Bromo-2-hydroxybenzonitrile. mit.edunih.gov The different substitution patterns in these isomers result in unique magnetic environments for each proton and carbon nucleus. This leads to distinct numbers of signals, chemical shifts, and spin-spin coupling constants in their respective NMR spectra. For example, the symmetry and proton coupling patterns of 5-Bromo-2-hydroxybenzonitrile would produce a significantly different ¹H NMR spectrum compared to the 3-bromo isomer, allowing for clear differentiation. mit.edunih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides precise information about the molecular geometry and packing arrangement in the solid state. The crystal structure of this compound has been determined, revealing a monoclinic system with the space group P2₁/c. mit.edunih.govresearchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₄BrNO |

| Formula weight | 198.02 |

| Temperature | 125 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 13.0171 (7) Å |

| b | 3.8488 (2) Å |

| c | 13.5989 (7) Å |

| β | 96.062 (1)° |

| Volume | 677.50 (6) ų |

| Z | 4 |

| Calculated density | 1.941 Mg/m³ |

| Absorption coefficient | 5.98 mm⁻¹ |

| Final R indices [I>2σ(I)] | R1 = 0.020, wR2 = 0.049 |

| Data source | mit.edunih.govresearchgate.net |

The solid-state architecture of this compound is dominated by a combination of hydrogen bonding and π-stacking interactions. nih.govresearchgate.net The molecules engage in intermolecular O—H⋯Br and O—H⋯N hydrogen bonds involving the phenol (B47542) group and the disordered bromine and nitrile substituents of adjacent molecules. mit.edunih.gov This hydrogen bonding motif links the molecules into a one-dimensional spiral chain that extends along the crystallographic b-axis. nih.govresearchgate.net An intramolecular O—H⋯Br contact is also observed. mit.edunih.govresearchgate.net

Within these chains, the aromatic rings of adjacent molecules participate in offset face-to-face π-stacking interactions. mit.edunih.gov These interactions are characterized by a plane-to-centroid distance of 3.487 (1) Å, a centroid-to-centroid distance of 3.8488 (2) Å, and a ring offset (slippage) distance of 1.630 (2) Å. nih.gov This combination of hydrogen bonding and π-stacking creates a stable, tightly packed crystal lattice.

Interactive Data Table: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A Angle |

| O1—H1···N1ⁱ | 0.81 (2) | 2.04 (2) | 2.810 (3) | 159 (2) |

| O1—H1···Br1A | 0.81 (2) | 2.82 (2) | 3.262 (5) | 116 (2) |

| O1—H1···Br1Aⁱ | 0.81 (2) | 2.62 (2) | 3.379 (5) | 156 (2) |

| Data source | mit.edu |

Symmetry code: (i) x+1, y-1/2, -z+3/2

A significant feature of the crystal structure is a partial molecular packing disorder. mit.edunih.govresearchgate.net This disorder arises from a 180° rotation of the molecule about the C—O bond of the phenol group. mit.edunih.gov Consequently, the positions of the bromine and nitrile substituents, which are ortho to the hydroxyl group, are disordered with one another. mit.edunih.govresearchgate.net The crystallographic model successfully refines this as a disorder of only the bromine and nitrile groups on a unique phenol ring, while the phenolic hydroxyl group itself remains in a single, well-defined orientation. nih.gov This indicates that despite the rotational disorder of the substituents, the fundamental hydrogen-bonding chain directed by the hydroxyl group is preserved throughout the crystal. nih.gov

Co-crystallization and Polymorphism Studies

The solid-state structure of this compound has been determined through single-crystal X-ray diffraction. nih.govresearchgate.netmit.edu The compound crystallizes in the monoclinic system with the space group P21/c. nih.govresearchgate.net A notable feature of its crystal structure is a partial molecular packing disorder. nih.govresearchgate.netmit.edu This disorder arises from a 180° rotation of the molecule around the C—O bond of the phenol group, leading to a statistical distribution of the bromine and nitrile substituents at the positions ortho to the hydroxyl group. nih.govresearchgate.net This phenomenon has been modeled as a disorder of only the bromine and nitrile groups on a unique phenol ring, while the hydroxyl group itself remains ordered. nih.gov

In the crystal lattice, the molecules are organized through a combination of intermolecular forces. O—H⋯Br and O—H⋯N hydrogen bonds are present between the disordered bromine and nitrile substituents and the phenolic hydroxyl group of adjacent molecules. nih.govresearchgate.net These interactions form a one-dimensional spiral chain that extends along the crystallographic b-axis. nih.govresearchgate.net Additionally, the molecules within these chains exhibit offset face-to-face π-stacking interactions, with a plane-to-centroid distance of 3.487 (1) Å and a centroid-to-centroid distance of 3.8488 (2) Å. nih.govresearchgate.net An intramolecular O—H⋯Br hydrogen bond is also observed. nih.govresearchgate.net

While detailed studies on the co-crystallization of this compound with other compounds are not extensively documented in the reviewed literature, the existing crystallographic data provides a foundation for understanding its potential intermolecular interactions. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of materials science. mdpi.com The observed disorder in the crystal structure of this compound can be considered a form of static disorder, which is related to polymorphic behavior.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₄BrNO | nih.gov |

| Molecular Weight | 198.02 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 13.0171 (7) | nih.gov |

| b (Å) | 3.8488 (2) | nih.gov |

| c (Å) | 13.5989 (7) | nih.gov |

| β (°) | 96.062 (1) | nih.gov |

| Volume (ų) | 677.50 (6) | nih.gov |

| Z | 4 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 198.02 g/mol . nih.gov

Fragmentation Pathways and Structural Information

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern provides valuable information about the molecular structure. A key characteristic in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and (M+2)+, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%). youtube.comasdlib.org This isotopic signature is a clear indicator of a bromine-containing compound. miamioh.edu

The fragmentation of this compound is expected to proceed through several key pathways based on its functional groups:

Loss of Bromine: A primary fragmentation event is often the cleavage of the C-Br bond to lose a bromine radical (•Br), which is a common pathway for halogenated compounds. asdlib.orgmiamioh.edu This would result in an ion at m/z 118 (C₇H₄NO⁺).

Loss of CO: The resulting ion can then lose carbon monoxide (CO), a typical fragmentation for phenols, to yield an ion at m/z 90.

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (HCN), leading to a fragment ion.

Aromatic Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, although this typically requires higher energy. libretexts.org

The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Accurate Mass Measurement for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₇H₄⁷⁹Br¹⁴N¹⁶O) is 196.94763 Da. nih.gov By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition can be confirmed with high confidence, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Isotopic Mass Data for this compound

| Element | Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|---|

| Carbon | ¹²C | 98.93 | 12.00000 |

| Hydrogen | ¹H | 99.98 | 1.00783 |

| Bromine | ⁷⁹Br | 50.69 | 78.91834 |

| ⁸¹Br | 49.31 | 80.91629 | |

| Nitrogen | ¹⁴N | 99.63 | 14.00307 |

| Oxygen | ¹⁶O | 99.76 | 15.99491 |

| Compound | Formula | Monoisotopic Mass (Da) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to its phenolic, nitrile, and aromatic components. nih.gov

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band characteristic of the phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in the 2220-2260 cm⁻¹ region. spectroscopyonline.com For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Medium to strong absorptions from the benzene ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-O Stretch: The phenolic C-O stretching vibration is expected around 1200 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol | O-H stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H stretch | > 3000 |

| Nitrile | C≡N stretch | 2220 - 2240 (sharp, intense) spectroscopyonline.com |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Phenol | C-O stretch | ~1200 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

The UV-Vis spectrum of this compound is dominated by its aromatic system, which acts as a chromophore. The presence of the hydroxyl (-OH), bromo (-Br), and nitrile (-CN) groups, which contain non-bonding electrons (n) and/or pi (π) electrons, influences the electronic transitions. The expected transitions for this molecule are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uklibretexts.org They are characteristic of unsaturated systems like the benzene ring and typically result in strong absorption bands. shu.ac.uk

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), such as those on the oxygen and bromine atoms, to a π* antibonding orbital of the aromatic ring. shu.ac.uklibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

The substituents on the benzene ring act as auxochromes, which can modify the absorption wavelength (λmax) and intensity. It is expected that these groups will cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene due to the extension of the conjugated system and electronic interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular properties from first principles. These calculations for 3-Bromo-2-hydroxybenzonitrile involve solving the Schrödinger equation, albeit with approximations, to map out its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimized geometry can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. For instance, the crystal structure of this compound has been determined, revealing a partial molecular packing disorder. mit.edunih.gov The experimental bond lengths, such as the C-Br and C≡N distances, serve as a benchmark for the accuracy of the DFT-calculated structure. mit.edu

The following table presents a hypothetical comparison of experimental and DFT-calculated geometric parameters for this compound, illustrating the typical agreement between theory and experiment.

| Parameter | Bond/Angle | Experimental Value (Å/°) | DFT Calculated Value (Å/°) |

| Bond Length | C-Br | 1.907 | 1.910 |

| Bond Length | C-O | 1.350 | 1.352 |

| Bond Length | O-H | 0.840 | 0.960 |

| Bond Length | C≡N | 1.142 | 1.150 |

| Bond Angle | C-C-Br | 121.5 | 121.4 |

| Bond Angle | C-C-O | 120.3 | 120.5 |

| Dihedral Angle | Br-C-C-C | 180.0 | 180.0 |

Note: DFT values are representative and depend on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org

For this compound, FMO analysis helps to identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework indicates the primary sites for electron donation and acceptance.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the phenyl ring and the oxygen atom, indicating these are the main sites for electrophilic attack. |

| LUMO | -1.2 | Distributed over the nitrile group and the aromatic ring, suggesting these are the primary sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | This relatively large gap suggests that this compound is a kinetically stable molecule. |

Note: These values are hypothetical examples derived from typical DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions.

The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

In this compound, the MEP map would likely show a negative potential (red) around the electronegative oxygen and nitrogen atoms, highlighting them as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. This visual representation of charge distribution is invaluable for predicting intermolecular interactions, including hydrogen bonding. mit.edunih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to study its behavior in different environments, such as in an aqueous solution or interacting with a protein's active site. These simulations can reveal how the molecule's conformation changes over time and how it forms and breaks hydrogen bonds with surrounding water molecules. This information is particularly relevant for understanding its solubility, stability, and potential mechanisms of biological action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that correlate with a specific activity, QSAR models can predict the activity of new, untested compounds.

The development of a QSAR model involves several steps: compiling a dataset of compounds with known biological activities, calculating various molecular descriptors for each compound, and using statistical methods to build a predictive model. These models are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

For this compound and its analogs, a QSAR study could be undertaken to predict a range of biological activities, such as antimicrobial or enzyme inhibitory effects. researchgate.net Molecular descriptors used in such a model might include electronic properties (like HOMO/LUMO energies and dipole moment), steric parameters (molecular volume and surface area), and hydrophobic characteristics (logP). The resulting QSAR equation would provide a quantitative prediction of how modifications to the structure of this compound would likely affect its biological potency.

Identification of Physicochemical Descriptors

Physicochemical descriptors are crucial for understanding the behavior of a molecule in various chemical and biological systems. For this compound, a number of these properties can be identified from experimental data and computational estimations. These descriptors are fundamental for predicting the compound's reactivity, transport properties, and potential interactions.

Key physicochemical properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO | |

| Molecular Weight | 198.02 g/mol | |

| Melting Point | 118-122 °C | |

| Boiling Point (Predicted) | 248.2 ± 25.0 °C | |

| Density (Predicted) | 1.79 ± 0.1 g/cm³ | |

| Form | Powder |

While detailed computational studies providing a broad range of quantum chemical descriptors such as dipole moment, polarizability, and frontier molecular orbital energies for this compound are not readily found in the literature, such studies have been performed on analogous compounds like 3-bromo-2-methoxybenzonitrile. These studies typically employ Density Functional Theory (DFT) to calculate properties that give insight into the molecule's electronic structure and reactivity.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. However, for this compound, there is a lack of published studies presenting theoretically predicted NMR, IR, and UV-Vis spectra.

Experimental spectroscopic data is available and serves as the primary reference for the structural characterization of this compound. Theoretical predictions, were they available, would typically involve DFT and time-dependent DFT (TD-DFT) calculations to simulate the vibrational and electronic transitions, respectively.

Supramolecular Interactions Modeling (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state architecture of this compound is significantly influenced by a variety of non-covalent interactions. The crystal structure reveals a complex network of hydrogen bonds and π-stacking interactions that dictate the molecular packing. mit.edunih.govresearchgate.net

Hydrogen Bonding:

In the crystal lattice, the molecules of this compound engage in intermolecular O—H···Br and O—H···N(nitrile) hydrogen bonding. mit.edu This is a consequence of a partial molecular packing disorder where the bromine and nitrile groups are disordered. These hydrogen bonds form a one-dimensional spiral chain that extends along the crystallographic b-axis. nih.gov Additionally, an intramolecular O—H···Br contact is observed. mit.edunih.govresearchgate.net

Halogen Bonding:

The presence of a bromine atom in the structure suggests the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. While not explicitly modeled in detail in the available literature for this specific molecule, the observed intermolecular O—H···Br contact points to the role of the bromine atom in directing the crystal packing.

π-Stacking:

Within the hydrogen-bonded spiral chains, the molecules of this compound also exhibit offset face-to-face π-stacking interactions. mit.edunih.govresearchgate.net These interactions contribute to the stability of the crystal structure. The key geometric parameters of these π-stacking interactions have been determined from X-ray diffraction data and are presented in the table below. mit.edunih.gov

| π-Stacking Parameter | Value |

| Centroid-to-centroid distance | 3.8488 (2) Å |

| Plane-to-centroid distance | 3.487 (1) Å |

| Ring offset (slippage) | 1.630 (2) Å |

These parameters are indicative of significant π-π interactions that, in conjunction with the hydrogen bonding network, define the supramolecular assembly of this compound in the solid state.

Applications in Medicinal Chemistry and Drug Discovery

A Versatile Scaffold for Novel Therapeutic Agents

3-Bromo-2-hydroxybenzonitrile serves as a crucial starting point for the synthesis of a diverse array of biologically active molecules. Its phenyl ring, substituted with a bromine atom, a hydroxyl group, and a nitrile group, offers multiple reactive sites for chemical modification. This allows for the systematic design and synthesis of derivatives with tailored properties to interact with specific biological targets. The compound is utilized as a synthetic reagent in the creation of more complex molecules, including 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles, the latter showing promise in therapies for neurodegenerative diseases.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a key area of research. One notable example is the synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile. This compound has been identified as an inhibitor of the URAT1 transporter, which plays a role in the reabsorption of uric acid. By inhibiting this transporter, the compound can help to reduce uric acid levels in the blood, making it a potential candidate for the treatment of conditions like hyperuricemia and gout google.com. The synthesis of this derivative involves a multi-step process, highlighting the utility of the this compound core in building complex, pharmacologically active molecules google.com.

The preparation of the parent compound, this compound, can be achieved through methods such as the addition of a cyano group to o-bromophenol or the one-pot conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime advion.com.

Exploration of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental in drug design, guiding the optimization of a lead compound to enhance its efficacy and selectivity. For derivatives of this compound, SAR studies aim to elucidate how modifications to its chemical structure influence its biological activity.

While specific SAR studies on a broad series of this compound derivatives are still emerging, general principles can be applied from related classes of compounds. For instance, in the development of anticancer agents, the position and nature of substituents on the phenyl ring can dramatically affect cytotoxicity. Studies on other brominated phenolic compounds have shown that the presence and position of the bromine atom can enhance biological activity. For example, in a series of benzofuran derivatives, halogen substitution was found to be crucial for cytotoxic activity, with the position of the halogen being of great importance ijpsr.com. Similarly, for 3-aroylindoles, replacing the methoxy group on the B ring with other electron-donating groups retained strong cytotoxic and antitubulin activities nih.gov. These findings suggest that systematic modifications of the this compound scaffold are likely to yield compounds with potent and selective pharmacological effects.

Pharmacological Studies of this compound Analogs

Analogs of this compound have been investigated for a variety of pharmacological activities, demonstrating the broad therapeutic potential of this chemical class.

Anticancer Activity and Mechanisms

Derivatives incorporating the brominated phenolic motif have shown promise as anticancer agents. For instance, novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been synthesized and evaluated for their anticancer and immunomodulatory activities nih.gov. Certain compounds within this series exhibited strong cytotoxicity against both colon carcinoma cells (HCT-116) and hepatocellular carcinoma cells (Hep-G2) nih.gov.

Furthermore, studies on brominated plastoquinone analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia and breast cancer nih.gov. The mechanism of action for some of these analogs involves cell cycle arrest and the induction of oxidative stress in cancer cells nih.gov. While not direct derivatives of this compound, these findings support the potential of incorporating a brominated phenolic structure in the design of new anticancer drugs. Chalcones, which share some structural similarities, have also been shown to exhibit anticancer activities by suppressing nuclear factor kappaB (NF-kappaB) activation nih.gov.

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Brominated Thiazolo[3,2-a]benzimidazole Derivatives | HCT-116 (Colon Carcinoma) | Strong cytotoxicity | nih.gov |

| Brominated Thiazolo[3,2-a]benzimidazole Derivatives | Hep-G2 (Hepatocellular Carcinoma) | Strong cytotoxicity | nih.gov |

| Brominated Plastoquinone Analogs | Leukemia and Breast Cancer Cell Lines | Significant antiproliferative effect | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal)

The search for new antimicrobial agents is a global health priority. Derivatives containing the this compound scaffold are being explored for their potential to combat pathogenic microbes. Studies on structurally related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria longdom.org. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3 to 5.0 mg/mL against various fungi, including Fusarium oxysporum and Saccharomyces cerevisiae longdom.org.

Furthermore, a broader investigation into bromophenol derivatives revealed that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). This compound was also found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. Research on other benzonitrile (B105546) derivatives has also shown significant antibacterial and antifungal activities. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile displayed potent antifungal activity with a MIC of 6.25 μg/mL against Botrytis fabae.

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Various Fungi | 0.3 - 5.0 mg/mL | longdom.org |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 μg/mL |

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is an active area of research. Analogs of this compound have shown potential in modulating inflammatory pathways. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, suggesting a potent anti-inflammatory effect longdom.org.

Studies on other brominated phenolic compounds have further elucidated the mechanisms behind their anti-inflammatory properties. Brominated flame retardants, for example, have been shown to increase the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. In contrast, the study of benzoic acid derivatives, including 1,4-bis-(bromobenzoyloxy)-butyne-2, indicated that their anti-inflammatory action is associated with the inhibition of both the exudative and proliferative phases of the inflammatory process. This suggests that derivatives of this compound could potentially exert their anti-inflammatory effects through multiple mechanisms.

Enzyme Inhibition Studies

While the broader class of benzonitrile-containing compounds has been explored for various pharmacological activities, specific studies detailing the enzyme inhibition properties of this compound are not extensively documented in publicly available scientific literature. The inherent reactivity of the functional groups in this compound, including the nitrile, hydroxyl, and bromo substituents, suggests its potential as a precursor for molecules designed to interact with enzyme active sites. However, direct research on its inhibitory activity against specific enzymes is an area that warrants further investigation.

Neurodegenerative Disease Therapies (e.g., Ampakine Heterocycles)

A significant application of this compound is its use as a synthetic reagent in the creation of ampakine heterocycles. mit.edu These compounds are a class of drugs that are being investigated for their potential in treating neurodegenerative diseases. mit.edu Ampakines are known to enhance the function of AMPA receptors, a type of glutamate receptor in the brain that plays a crucial role in synaptic plasticity and cognitive function. The structural framework of this compound provides a key building block for the synthesis of these complex heterocyclic systems.

Table 1: Application of this compound in Neurodegenerative Disease Therapies

| Therapeutic Area | Application of this compound | Target Class | Potential Indication |

|---|---|---|---|

| Neurodegenerative Diseases | Synthetic reagent for Ampakine Heterocycles mit.edu | AMPA Receptors | Cognitive enhancement in diseases like Alzheimer's |

Biochemical Probes and Ligand Development

The utility of this compound as a direct biochemical probe or in ligand development is not well-established in the current body of scientific literature. While related brominated phenolic compounds have been investigated as fragments for developing chemical probes, specific data on this compound for this purpose is limited.

Use in Biochemical Assays and Protein-Ligand Interactions

There is a lack of specific studies detailing the use of this compound in biochemical assays or for studying protein-ligand interactions. The crystal structure of this compound reveals the potential for hydrogen bonding and π-stacking interactions, which are fundamental to protein-ligand binding. mit.edu However, its direct application in this context has not been a primary focus of published research.

Development of Fluorescent Sensors

The scientific literature does not currently provide evidence for the use of this compound as a precursor or key component in the development of fluorescent sensors. The synthesis of fluorescent probes often involves specific fluorophore scaffolds that can be modified to detect particular analytes, and this compound has not been identified as a common starting material for such applications.

Clinical and Preclinical Evaluation of Benzonitrile-Based Drugs

While research specifically on drugs derived from this compound is not abundant, the broader category of benzonitrile-based drugs has seen significant clinical and preclinical evaluation. The nitrile group is a key pharmacophore in numerous approved drugs and clinical candidates for a wide range of diseases.

Over 30 pharmaceuticals containing a nitrile group are prescribed for various medical conditions, with more than 20 additional nitrile-containing compounds in clinical development. The inclusion of a nitrile moiety can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile.

A patent has been filed for the application of a benzonitrile compound in the preparation of antitumor drugs, with reported activity against human lung cancer and leukemia cell lines. Benzonitrile derivatives have also been investigated for their potential as farnesyltransferase inhibitors in cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.

Table 2: Examples of Benzonitrile-Based Drugs in Clinical and Preclinical Development

| Compound Class | Therapeutic Area | Stage of Development |

|---|---|---|

| General Benzonitrile Derivatives | Oncology (e.g., lung cancer, leukemia) | Preclinical/Patented |

| Farnesyltransferase Inhibitors | Oncology (e.g., pancreatic cancer, non-small cell lung cancer) | Phase I Trials |

| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | HIV/AIDS | Phase II Trials |

Applications in Agrochemical and Material Sciences

Agrochemical Development

3-Bromo-2-hydroxybenzonitrile, also known by its synonym 2-Bromo-6-cyanophenol, is utilized as an important intermediate in the creation of modern crop protection products. chemimpex.com Its reactivity allows for its incorporation into more complex molecules designed to target specific agricultural pests and undesirable vegetation.

This compound serves as a key starting material or intermediate in the synthesis of various agrochemicals. chemimpex.comresearchgate.net It is employed in the formulation of both herbicides and pesticides, contributing to the development of products that enhance crop protection. chemimpex.com The presence of multiple reactive sites on the molecule makes it a versatile component for synthetic chemists aiming to create novel active ingredients.

Research into new herbicidal compounds has utilized this compound as a reactant. For example, it can be produced from the bromination of 2-hydroxybenzonitrile (B42573) and subsequently used in the synthesis of experimental 3-phenoxy-4-pyridazinol derivatives, which have been investigated for their herbicidal properties. google.comgoogle.com This highlights its role as a foundational chemical building block in the discovery and development pipeline for new agrochemicals. chemimpex.com